molecular formula C17H15NO2 B8291106 Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Cat. No.: B8291106
M. Wt: 265.31 g/mol
InChI Key: FEMDMVIOPJVTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- is a spirocyclic compound that features a unique structure where a fluorene moiety is fused with a piperidine ring. This compound is of significant interest in various fields of chemistry due to its rigid and stable spirocyclic framework, which imparts unique physical and chemical properties.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6'-hydroxyspiro[fluorene-9,3'-piperidine]-2'-one

InChI

InChI=1S/C17H15NO2/c19-15-9-10-17(16(20)18-15)13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,15,19H,9-10H2,(H,18,20)

InChI Key

FEMDMVIOPJVTSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative coupling of biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O) in dichloroethane (DCE) at temperatures ranging from 40°C to 110°C . This method allows for the direct formation of spirobifluorenes without the need for halogenated or metalated intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[indole-3,3’-pyrrolidine]
  • Spiro[fluorene-9,4’-piperidine]

Uniqueness

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- stands out due to its unique combination of a fluorene moiety and a piperidine ring, which imparts distinct physical and chemical properties. This combination allows for versatile applications in various fields, from materials science to medicinal chemistry .

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